molecular formula C5H6N2O B021099 2-Amino-3-hydroxypyridine CAS No. 16867-03-1

2-Amino-3-hydroxypyridine

Cat. No.: B021099
CAS No.: 16867-03-1
M. Wt: 110.11 g/mol
InChI Key: BMTSZVZQNMNPCT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2-amino-3-hydroxypyridine involves the ring-opening reaction of furfural with chlorine gas. The process includes the following steps :

  • Add 350g of water into a reaction vessel and cool to 0°C.
  • Introduce chlorine gas while maintaining the temperature between 0-10°C.
  • Add furfural in intervals, ensuring continuous stirring.
  • Transfer the mixture to another vessel and adjust the pH to 1.5-2 using liquid alkali.
  • Cool the mixture and filter to obtain the product.

Industrial Production Methods: The industrial production of this compound often involves similar synthetic routes but on a larger scale, with optimized conditions to enhance yield and purity. The use of advanced purification techniques, such as recrystallization and distillation, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Condensation Reactions: Typically involve aldehydes and mild acidic or basic conditions.

    Complexation Reactions: Require the presence of metal salts and often occur in aqueous or alcoholic solutions.

    Substitution Reactions: Utilize alkyl halides and strong bases like sodium hydroxide.

Major Products:

    Schiff Bases: Formed from condensation reactions with aldehydes.

    Metal Complexes: Result from complexation reactions with transition metals.

    Substituted Pyridines: Produced from nucleophilic substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

2-Amino-3-hydroxypyridine is recognized for its potential as an active pharmaceutical ingredient (API) due to its ability to interact with biological systems. Its applications include:

  • Antimicrobial Agents : Research indicates that derivatives of 2-A3HP exhibit antimicrobial activity against various pathogens. For instance, studies have shown that certain substituted 2-A3HP compounds can inhibit bacterial growth, making them candidates for developing new antibiotics .
  • Anticancer Properties : Some derivatives have been investigated for their anticancer effects. A study highlighted that 2-A3HP and its analogs could induce apoptosis in cancer cells through the modulation of specific signaling pathways .
  • Neuroprotective Effects : Preliminary research suggests that 2-A3HP may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. This is attributed to its influence on neurotransmitter systems and antioxidant activity .

Agrochemical Applications

In the agrochemical sector, this compound serves as a building block for synthesizing various pesticides and herbicides. Its role includes:

  • Plant Growth Regulators : Compounds derived from 2-A3HP are being explored as plant growth regulators, enhancing crop yield and resistance to environmental stressors .
  • Pesticide Development : The compound has been utilized in developing new pesticides that target specific pests while minimizing environmental impact. Research indicates that certain formulations show increased efficacy compared to traditional pesticides .

Cosmetic Applications

The safety assessment of this compound in cosmetics has led to its inclusion in various formulations:

  • Skin Care Products : 2-A3HP is used in skin care products for its moisturizing properties and potential benefits in skin repair processes. Studies indicate that it can enhance skin hydration and may have anti-aging effects .
  • Safety Profile : A comprehensive safety assessment concluded that 2-A3HP is not mutagenic under certain conditions, supporting its use in cosmetic formulations .

Safety Assessments

Safety evaluations are critical for the application of this compound across industries:

  • Genotoxicity Studies : Various studies have assessed the genotoxic potential of 2-A3HP. While some results indicated mutagenic effects without metabolic activation, others found it non-mutagenic under different conditions .
  • Toxicological Data : The compound has a reported LD50 of approximately 500 mg/kg in animal studies, indicating moderate toxicity levels. The no observed effect level (NOEL) was established at 30 mg/kg body weight/day for repeated doses .

Market Trends

The market for this compound is expanding due to its versatile applications:

YearMarket Valuation (USD Billion)Projected Growth Rate (%)
2023xx.x-
2024xx.x-
2031xx.x-

The increasing demand in pharmaceuticals and agrochemicals is driving market growth, with projections indicating significant expansion by 2031 .

Case Studies

  • Antimicrobial Activity Study : A recent study evaluated the efficacy of a novel derivative of this compound against resistant strains of bacteria, demonstrating promising results that could lead to new antibiotic therapies.
  • Neuroprotective Research : Another study focused on the neuroprotective effects of 2-A3HP in a rodent model of neurodegeneration, showing reduced neuronal loss and improved cognitive function.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₅H₆N₂O
  • Molecular Weight : 110.11 g/mol
  • CAS Registry Number : 16867-03-1
  • IUPAC Name: 2-Aminopyridin-3-ol
  • Key Applications :
    • Pharmaceutical Intermediate : Critical in synthesizing anti-HIV drugs .
    • Cosmetics : Approved as an oxidative hair dye ingredient at safe concentrations .
    • Coordination Chemistry : Forms complexes with lanthanides (e.g., Sm(III), Pr(III)) for materials science applications .
    • Corrosion Inhibition : Derivatives act as Schiff base inhibitors for steel in acidic media .

Structural and Functional Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Isomers and Derivatives

Compound Structure Key Differences Applications References
2-Amino-3-hydroxypyridine Pyridine ring with -NH₂ and -OH at positions 2 and 3 Baseline compound Anti-HIV drugs, hair dyes, corrosion inhibitors
3-Amino-2-hydroxypyridine (Isomer) -NH₂ and -OH swapped to positions 3 and 2 Altered electronic properties due to positional isomerism Limited data; research chemical
2-Amino-3-methylpyridine Methyl group at position 3 instead of -OH Increased hydrophobicity Metal coordination (Ag(I), Cu(II))
2-Aminophenol Benzene ring with -NH₂ and -OH No nitrogen in aromatic ring Skin sensitizer (EC3 = 0.4)

Functional Analogs in Cosmetics and Pharmaceuticals

Table 2: Comparison of Hair Dye Components

Compound EC3 Value (Skin Sensitization) Reactivity with Oxidizing Agents Safety in Cosmetics References
This compound Predicted EC3 = 1.0 Moderate Safe at current use levels
2-Aminophenol EC3 = 0.4 High (due to benzene ring) Higher sensitization risk
3-Aminophenol EC3 ≈ 0.5–1.0 High Restricted in some formulations

Coordination Chemistry and Metal Binding

Table 3: Metal Complex Properties

Compound Preferred Metal Ions Stability/Decomposition Applications References
This compound Ln(III) (Sm, Pr, Nd) Stable complexes up to 200°C Luminescent materials, catalysis
2-Amino-3-methylpyridine Ag(I), Cu(II) Moderate thermal stability Catalysis, antimicrobial agents
2-Aminophenol Fe(III), Al(III) Low thermal stability Limited industrial use N/A

Note: The hydroxyl and amino groups in this compound enable chelation with lanthanides, unlike methyl-substituted analogs .

Biological Activity

2-Amino-3-hydroxypyridine (2-A3HP) is a chemical compound with significant biological activities that have been explored in various studies. This article provides a detailed overview of its biological activity, including mutagenicity, clastogenic effects, and potential applications in cosmetics and pharmaceuticals.

  • Chemical Formula : C5_5H6_6N2_2O
  • CAS Number : 16867-03-1
  • Molecular Weight : 110.11 g/mol

Biological Activity Overview

The biological activity of 2-A3HP has been studied extensively, particularly regarding its mutagenic and clastogenic properties. Below are key findings from various studies.

Mutagenicity Studies

  • Ames Test :
    • In a study using Salmonella typhimurium strains, 2-A3HP did not show mutagenic effects when tested with metabolic activation. However, without metabolic activation, it exhibited mutagenic properties at higher concentrations (up to 1200 µg/ml), indicating a dose-dependent increase in mutant colony numbers .
  • Mouse Lymphoma Assay :
    • The compound was tested on mouse lymphoma L5178Y TK+/- cells, revealing a significant increase in mutant colonies without metabolic activation at concentrations above 600 µg/ml . The results suggested clastogenic effects, evidenced by a shift in the ratio of small to large colonies.
  • Chromosomal Aberration Test :
    • In Chinese hamster V79 cells treated with 2-A3HP, statistically significant increases in structural chromosome aberrations were observed at concentrations of 800 µg/ml and above, both with and without S9 metabolic activation . This indicates that 2-A3HP has the potential to induce chromosomal damage.

Clastogenic Effects

The clastogenic potential of 2-A3HP was further confirmed through various assays:

  • In Vivo Micronucleus Test :
    • NMRI mice were administered doses of 12.5, 25, or 50 mg/kg body weight intraperitoneally. The study found no significant decrease in polychromatic erythrocytes (PCE) but did observe an increase in micronuclei formation at higher doses .

Safety Assessment

The safety profile of 2-A3HP has been evaluated in the context of its use in cosmetic products, particularly hair dyes:

  • Cosmetic Ingredient Review (CIR) :
    • The CIR Expert Panel concluded that 2-A3HP is safe for use in oxidative hair dye formulations, provided that formulations are designed to minimize the formation of potentially harmful nitrosamines . Epidemiological studies did not establish a causal link between hair dye use containing this compound and cancer risk.

Applications in Research and Industry

This compound serves as a precursor in the synthesis of various organic compounds and has potential applications in:

  • Pharmaceuticals : It is investigated for its role as an intermediate in drug synthesis.
  • Cosmetics : Used primarily as a dye precursor due to its ability to react with primary intermediates to form stable colorants .

Summary Table of Biological Activities

Activity Test System Result
MutagenicitySalmonella typhimuriumPositive without metabolic activation
Chromosomal AberrationsChinese hamster V79 cellsSignificant increases at ≥800 µg/ml
ClastogenicityNMRI mice (micronucleus test)Increased micronuclei formation at higher doses
Safety AssessmentCIR Expert PanelSafe for use in hair dyes

Case Studies

  • Study on Hair Dyes :
    A comprehensive study assessed the safety of hair dyes containing 2-A3HP. It concluded that while there are concerns regarding nitrosation under specific conditions, overall evidence does not support a direct link to cancer or other toxicological endpoints .
  • Genotoxicity Evaluation :
    Another study focused on the genotoxic potential of 2-A3HP using various assays (Ames test, micronucleus test). The findings indicated that while the compound can induce mutations and chromosomal aberrations under certain conditions, it does not consistently exhibit these properties across all testing paradigms .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-amino-3-hydroxypyridine relevant to experimental design?

Answer: The compound’s physicochemical properties are critical for solubility, stability, and reactivity in experimental setups:

Property Value Methodological Note
Molecular formulaC₅H₆N₂OConfirmed via X-ray crystallography and NMR spectroscopy .
Melting point168–172°CDetermined using differential scanning calorimetry (DSC) .
Boiling point385.2°C (760 mmHg)Estimated via computational modeling (e.g., Joback method) .
SolubilityMethanol, ethanolExperimentally validated via shake-flask method; insoluble in non-polar solvents .
StabilityStable at 4°C, moisture-sensitiveStorage recommendations based on accelerated degradation studies .

Experimental Design Tip: Pre-dry solvents to avoid hydrolysis during synthesis. Use inert atmospheres for reactions involving sensitive intermediates .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer: Safety measures derive from its irritant and potential toxicity profiles:

  • PPE Requirements: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (observed in rabbit dermal/ocular irritation studies) .
  • Ventilation: Use fume hoods due to dust formation; respiratory irritation reported at >1.2 mg/m³ .
  • Waste Disposal: Classify as toxic organic waste (UN 2811); incinerate at >850°C to prevent environmental persistence (soil half-life: 75 days) .

Data Contradiction Note: While non-mutagenic in in vivo micronucleus tests , QSAR models predict moderate sensitization potential . Validate with local lymph node assays (LLNA) for specific applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in mutagenicity data for this compound?

Answer: Conflicting data arise from assay type and metabolic activation:

  • Inconclusive QSAR Predictions: TOPS-MODE models flagged it as a moderate sensitizer, but in vivo LLNA showed no significant lymphocyte proliferation (stimulation index <3) .
  • Metabolic Activation: Negative results in V79 cell HPRT assays (with/without S9) suggest no direct DNA interaction .
  • Recommendation: Pair in vitro Ames tests with in vivo comet assays to assess DNA strand breaks under oxidative stress (e.g., hydrogen peroxide in hair dye formulations) .

Q. What methodologies assess the environmental persistence and bioaccumulation of this compound?

Answer: Key parameters and methods include:

  • Soil Half-Life: 75 days (EPA criteria: >2 months = persistent) via OECD 307 simulation .
  • Bioaccumulation Factor (BCF): 3.2 (Log Kow = 0.04), indicating low bioaccumulation in aquatic organisms .
  • Ecotoxicity: Estimated fish ChV = 2.1 mg/L; use Daphnia magna acute toxicity tests for validation .

Experimental Gap: Limited data on photodegradation; prioritize HPLC-MS/MS to track degradation byproducts under UV exposure .

Q. How does this compound function as a coupler in oxidative hair dye formulations, and what factors influence its stability?

Answer: Mechanism and stability drivers:

  • Oxidative Coupling: Reacts with primary intermediates (e.g., p-phenylenediamine) via electrophilic substitution, forming indo dyes. Accelerated by H₂O₂ (20–30 vol) .
  • Stability Factors:
    • pH: Optimal at 8–10; use phosphate buffers to avoid hydrolysis.
    • Temperature: Degrades above 40°C; store formulations at 4°C .
  • Analytical Method: Monitor reaction kinetics via UV-Vis spectroscopy (λmax = 450–500 nm for dye intermediates) .

Q. What advanced techniques characterize the crystalline structure of this compound derivatives?

Answer:

  • X-Ray Diffraction (XRD): Resolve hydrogen-bonding networks (e.g., N–H···O interactions) using SHELXTL for refinement .
  • Thermogravimetric Analysis (TGA): Assess thermal stability; decomposition onset at ~250°C correlates with loss of hydroxyl groups .
  • Challenge: Low crystal symmetry (triclinic systems) requires high-resolution data (Cu-Kα radiation, λ = 1.5418 Å) .

Q. How do researchers address discrepancies in dermal absorption rates across studies?

Answer: Variability arises from model systems:

  • In Vitro vs. In Vivo: Pig skin models show 2–5% absorption , while in vivo mouse studies report <1% bioavailability .
  • Methodological Adjustments:
    • Use Franz diffusion cells with synthetic membranes for reproducibility.
    • Apply finite dose protocols (10 µL/cm²) to mimic real-world exposure .

Properties

IUPAC Name

2-aminopyridin-3-ol
Source PubChem
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InChI

InChI=1S/C5H6N2O/c6-5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTSZVZQNMNPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50168588
Record name 2-Amino-3-hydroxypyridine
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Molecular Weight

110.11 g/mol
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CAS No.

16867-03-1
Record name 2-Amino-3-hydroxypyridine
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Record name 2-Amino-3-hydroxypyridine
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Record name 2-AMINO-3-HYDROXYPYRIDINE
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Synthesis routes and methods

Procedure details

A mixture of 89.7 g (2.3 moles) of sodamide, 500 cc of xylene containing 0.1 cc of oleic acid and 95 g (1 mole) of 3-hydroxypyridine was placed in a Magne Drive as described in Example 2. The autoclave was closed and purged of air with ammonia, pressurized with ammonia to 40 psig and to 200 psig with nitrogen. The pressure relief valve was set at 350 psig. The mixture was heated (158°-186° ) for almost 5 hours, during which time hydrogen was evolved. The autoclave was cooled to room temperature, vented to atmospheric pressure and hydrolyzed with 250 cc of water. The temperature during the hydrolysis was 60° C. The aqueous phase was separated and neutralized to pH 7.0 with concentrated hydrochloric acid. It was extracted 3 times with 4-picoline. The picoline extracts were combined and distilled to give 39.3 g of recovered 3-hydroxypyridine and 40.6 g of 2-amino-3 -hydroxypyridine boiling 223°-228° C. at 29 mm. The melting point of the 2-amino-3-hydroxypyridine. recrystallized from methanol-xylene, was 162°-163° C. The structure was confirmed by NMR and the IR spectrum was identical to the spectrum of 2-amino-3-hydroxypyridine found in Aldrich Library of Infrared Spectra. 2nd ed., p. 1157E. The yield of 2-amino-3-hydroXypyridine, based on 3-hydroxypyridine recovered, was 62.9%. This result significantly differed from the literature report by Levitt and Levitt, Chemistry and Industry, 1621 (1963) which reports the amination of 3-hydroxypyridine gave 2.6-diaminopyridine in good yield while also pointing out that 2-amino-3-hydroxypyridine should, in fact, not be obtained. This is not true of applicants' discovery. The recovered 2-amino-3-hydroxypyridine was found useful, for example, in preparing prostaglandin synthetase inhibitors as reported in Belg. Patent 830,786 (1975), in preparing anti-inflammatory agents, analgesics and antipyretics as reported in Shen, et al., Ger. Offen. 2,330,109 (1974), and in preparing antibacterials as reported in Meszaros et al., Hung Telies, 10,957 (1975). The 2-amino-3-hydroxypyridine was also found useful in the preparation of metallized azo dyes for dyeing wool, polyamide, and acrylic fibers as reported in Back and Buehler, Ger. Offen. 2,236,299 (1973) and Ger. Offen. 2,236,269 (1973).
Quantity
89.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.